(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride
Description
(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[46]undecane hydrochloride is a complex organic compound known for its unique spirocyclic structure This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework
Properties
Molecular Formula |
C9H16ClNO3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
(8R)-8-ethenyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-8-5-11-7-9(6-10-8)12-3-4-13-9;/h2,8,10H,1,3-7H2;1H/t8-;/m1./s1 |
InChI Key |
IVSSKGZWMWLNBI-DDWIOCJRSA-N |
Isomeric SMILES |
C=C[C@@H]1COCC2(CN1)OCCO2.Cl |
Canonical SMILES |
C=CC1COCC2(CN1)OCCO2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the vinyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The final product is usually purified through crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: Reduction reactions can convert the vinyl group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aza group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides or aldehydes, while reduction can produce alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
